

Introduction: The Azepane Scaffold and the Significance of a Chiral Building Block

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Compound of Interest

Compound Name: (S)-*tert*-Butyl azepan-3-ylcarbamate

Cat. No.: B1588956

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In the landscape of modern medicinal chemistry, the azepane scaffold has emerged as a privileged seven-membered heterocyclic ring system.^[1] Its inherent three-dimensional structure and synthetic versatility make it an attractive core for developing novel therapeutic agents targeting a wide array of diseases.^{[1][2]} Within this important class of compounds, chiral-substituted azepanes serve as critical building blocks for creating stereochemically pure drugs, enhancing therapeutic efficacy while minimizing potential side effects.

This technical guide provides an in-depth examination of **(S)-*tert*-Butyl azepan-3-ylcarbamate**, a key chiral intermediate used in organic synthesis and drug discovery.^[3] We will explore its fundamental properties, present a logical and detailed synthetic strategy, outline a robust analytical workflow for quality control, and discuss its applications in the development of next-generation pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.

PART 1: Core Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application. **(S)-*tert*-Butyl azepan-3-ylcarbamate** is a bifunctional molecule featuring a secondary amine within the azepane ring and a carbamate-protected primary amine at the chiral center. The *tert*-butyloxycarbonyl (Boc) group is a widely used protecting group in organic

synthesis, known for its stability under various conditions and its clean removal under acidic treatment.^[4]

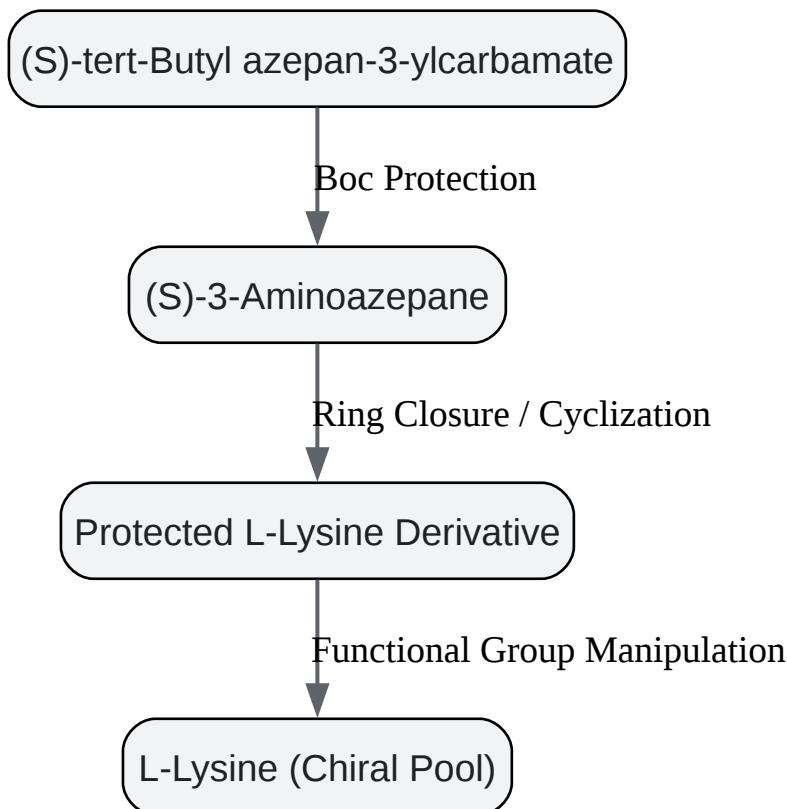
Property	Value	Source(s)
CAS Number	213990-48-8	[3][5]
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[3][6]
Molecular Weight	214.31 g/mol	[3][6]
IUPAC Name	tert-butyl (3S)-azepan-3-ylcarbamate	N/A
Canonical SMILES	CC(C) (C)OC(=O)N[C@H]1CCCCNC1	[7]
Appearance	White to off-white solid	[3]
Storage	2-8°C, protected from light, under inert gas	[3]

PART 2: A Proposed Synthetic Strategy

While numerous methods exist for the synthesis of azepane rings, a robust and stereocontrolled route is paramount for producing enantiomerically pure intermediates.^{[2][8]} The following section details a logical, field-proven approach for the synthesis of **(S)-tert-Butyl azepan-3-ylcarbamate**, starting from a readily available chiral precursor. This strategy is designed for scalability and high stereochemical fidelity.

Retrosynthetic Analysis

The causality behind our synthetic plan begins with a retrosynthetic disconnection. The target molecule can be simplified by removing the Boc protecting group, revealing the chiral primary amine of (S)-3-aminoazepane. This key intermediate can be derived from a chiral amino acid, leveraging the "chiral pool" to establish the desired stereocenter. A plausible starting material is L-Lysine, which contains the requisite carbon backbone and amine functionality.



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Caption: Retrosynthetic pathway for **(S)-tert-Butyl azepan-3-ylcarbamate**.

Experimental Protocol: A Step-by-Step Workflow

This protocol synthesizes insights from established methodologies for cyclization and amine protection.[9][10]

Step 1: Synthesis of (S)-Azepan-2-one-3-carboxylic acid from L-Lysine

- Rationale: This initial step involves the diazotization of the ϵ -amino group of L-Lysine followed by an intramolecular nucleophilic attack to form the seven-membered lactam ring. This is a classic method for forming cyclic structures from linear amino acid precursors.
- Procedure:
 - Dissolve L-Lysine monohydrochloride in an aqueous solution of sulfuric acid at 0°C.

- Add a solution of sodium nitrite (NaNO_2) dropwise while maintaining the temperature below 5°C. The reaction generates nitrous acid in situ, which converts the primary amine to a diazonium salt.
- Allow the reaction to warm to room temperature and stir for 12-18 hours to facilitate cyclization.
- Extract the product with an organic solvent (e.g., ethyl acetate) and purify by recrystallization.

Step 2: Reduction of the Lactam and Carboxylic Acid

- Rationale: A powerful reducing agent like Lithium Aluminum Hydride (LAH) is required to reduce both the amide (lactam) and the carboxylic acid functionalities to amines and alcohols, respectively. This yields (S)-3-(hydroxymethyl)azepane.
- Procedure:
 - Suspend LAH in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).
 - Add a solution of the product from Step 1 in THF dropwise at 0°C.
 - After the addition is complete, heat the mixture to reflux for 8-12 hours.
 - Cool the reaction and carefully quench with water and aqueous sodium hydroxide.
 - Filter the resulting aluminum salts and concentrate the filtrate to obtain the crude amino alcohol.

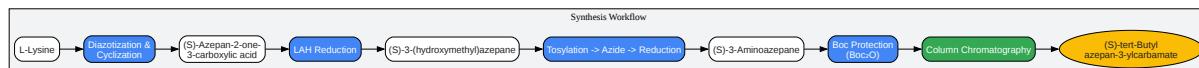
Step 3: Conversion of the Alcohol to an Amine

- Rationale: This two-step process first converts the primary alcohol into a better leaving group (e.g., a tosylate) and then displaces it with an azide, which can be cleanly reduced to the primary amine.
- Procedure:

- Dissolve the amino alcohol from Step 2 in dichloromethane (DCM) with triethylamine.
- Add p-toluenesulfonyl chloride at 0°C and stir until the reaction is complete (monitored by TLC). This forms the tosylate.
- Isolate the tosylated intermediate and react it with sodium azide (NaN_3) in a polar aprotic solvent like DMF to displace the tosylate group.
- Reduce the resulting azide to a primary amine using a standard method, such as hydrogenation with a Palladium catalyst (Pd/C) or reduction with LAH. This yields (S)-3-aminoazepane.

Step 4: Boc Protection of (S)-3-aminoazepane

- Rationale: The final step involves the selective protection of the more nucleophilic primary amine in the presence of the secondary ring amine. Using di-tert-butyl dicarbonate (Boc_2O) under controlled conditions achieves this transformation efficiently.[\[4\]](#)
- Procedure:
 - Dissolve (S)-3-aminoazepane in a suitable solvent such as DCM or THF.
 - Add triethylamine (1.1 equivalents) to act as a base.
 - Add a solution of di-tert-butyl dicarbonate (Boc_2O) (1.0 equivalent) in the same solvent dropwise at 0°C.
 - Allow the reaction to warm to room temperature and stir for 4-6 hours.
 - Perform an aqueous work-up to remove salts and purify the crude product by column chromatography on silica gel.



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Caption: Proposed workflow for the synthesis of the target compound.

PART 3: Analytical Characterization and Quality Control

A self-validating protocol is essential for ensuring the material produced meets the rigorous standards of drug development. The following analytical techniques provide a comprehensive characterization of **(S)-tert-Butyl azepan-3-ylcarbamate**.

Structural Confirmation

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure.[11] The spectra should be consistent with the proposed structure, showing characteristic peaks for the azepane ring protons, the Boc group, and the chiral center.

¹ H NMR Expected Chemical Shifts (δ, ppm)	Multiplicity	Assignment
~3.8 - 4.2	broad multiplet	-CH-NHBoc
~2.6 - 3.2	multiplet	-CH ₂ -NH-CH ₂ - (ring)
~1.4 - 2.0	multiplet	-CH ₂ -CH ₂ -CH ₂ - (ring)
1.45	singlet	-C(CH ₃) ₃ (Boc)
variable	broad singlet	-NH- (ring), -NH- (carbamate)

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge (m/z) ratio, which should match the calculated exact mass of the molecule.[12]

Purity Assessment

- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the standard method for determining the chemical purity of the final compound. [12][13] A high-purity sample should exhibit a single major peak, typically with a purity level >98%.

Enantiomeric Purity Determination

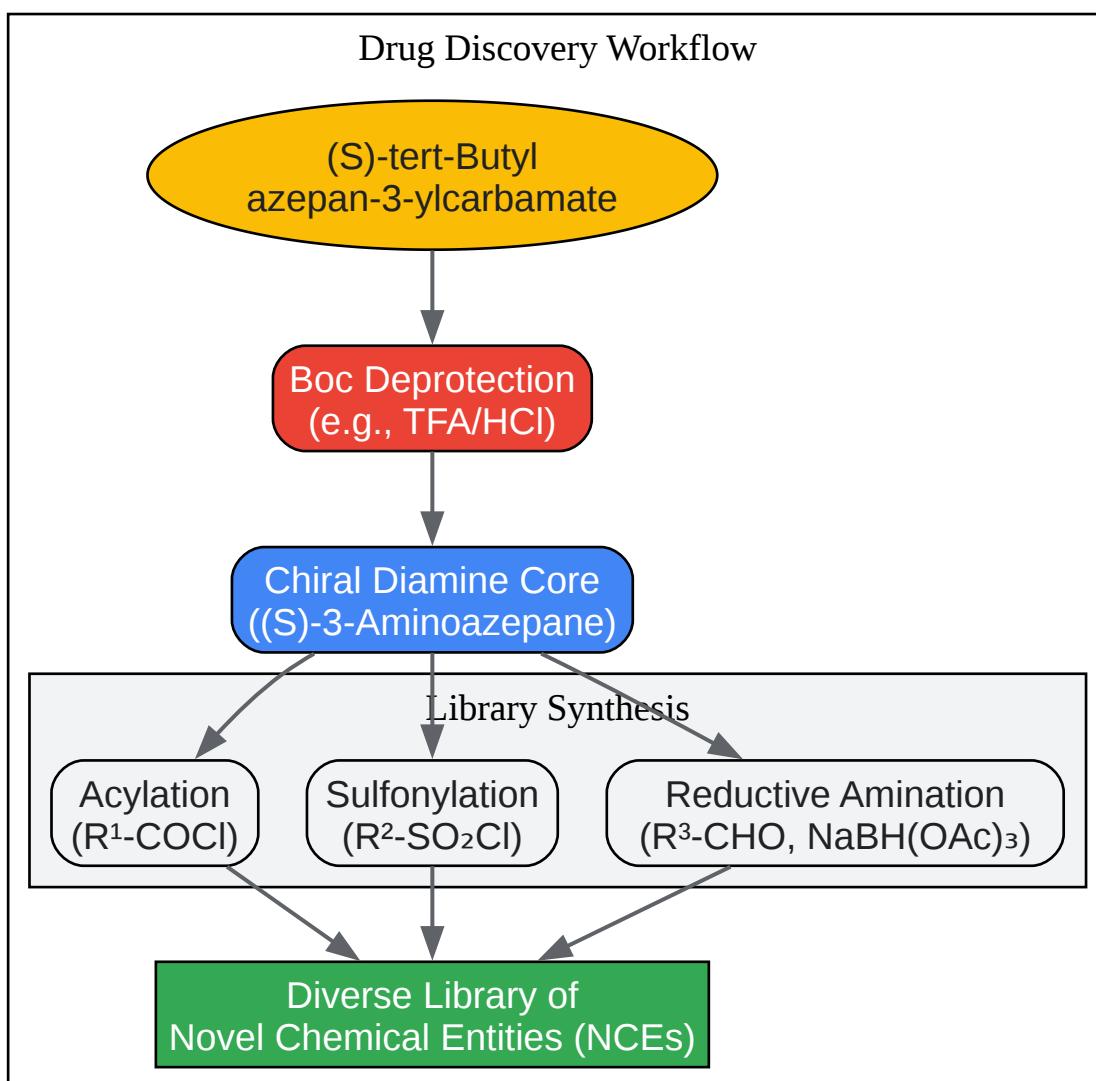
- Chiral HPLC: This is the most critical analysis for a chiral building block. The method separates the (S) and (R) enantiomers, allowing for the precise determination of the enantiomeric excess (ee).
- Rationale: The choice of a chiral stationary phase (CSP) is key. Phases based on derivatized cellulose or amylose are often effective for separating enantiomers of carbamate-containing compounds. The mobile phase is optimized to achieve baseline separation between the two enantiomer peaks.
- Typical Method Parameters:

Parameter	Value
Column	Chiralcel AD-H or similar
Mobile Phase	Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate	0.7 - 1.0 mL/min
Detection	UV at 210-224 nm
Expected Result	A single major peak corresponding to the (S)-enantiomer, with the (R)-enantiomer peak being negligible (>99% ee).

PART 4: Applications in Drug Discovery and Development

The value of **(S)-tert-Butyl azepan-3-ylcarbamate** lies in its utility as a versatile scaffold. After deprotection of the Boc group, the resulting primary amine serves as a reactive handle for further chemical modification.

- Scaffold for Library Synthesis: The azepane core can be elaborated by reacting the secondary ring amine and the primary side-chain amine with a diverse set of reagents (e.g., acyl chlorides, sulfonyl chlorides, aldehydes for reductive amination). This allows for the rapid generation of a library of novel compounds for high-throughput screening.
- Intermediate for Targeted Therapeutics: The specific three-dimensional orientation of the substituents on the chiral azepane ring is crucial for achieving high-affinity binding to biological targets such as enzymes or receptors. This building block has been identified as a key intermediate for compounds targeting neurological and psychiatric disorders.[\[3\]](#)



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Caption: Use of the building block as a scaffold in discovery chemistry.

PART 5: Safety, Handling, and Storage

While a specific safety data sheet (SDS) for the (S)-enantiomer is not widely available, data from the racemic mixture and structurally related compounds provide guidance.

- Hazard Identification: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[14]
- Handling:

- Use only in a well-ventilated area, preferably within a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid breathing dust, fumes, or vapors.
- Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.^[3] For long-term stability, storage at 2-8°C under an inert gas atmosphere is recommended.^[3]

Conclusion

(S)-tert-Butyl azepan-3-ylcarbamate is a high-value chiral building block whose importance in drug discovery cannot be overstated. Its synthesis from the chiral pool ensures high enantiomeric purity, a critical requirement for modern therapeutics. A robust analytical workflow, incorporating NMR, MS, and especially chiral HPLC, is essential to validate its quality. By providing a versatile and stereochemically defined scaffold, this compound enables medicinal chemists to explore new chemical space and design potent, selective, and safer medicines for the future.

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